Desisobutyryl-ciclesonide

Glucocorticoid receptor binding Inhaled corticosteroid pharmacology Radioligand binding assay

Desisobutyryl-ciclesonide (Des-CIC) is the active principle of ciclesonide, exhibiting ~120-fold higher human GR binding affinity (Ki=0.31nM) than the prodrug. Unlike dexamethasone, Des-CIC preserves anti-inflammatory efficacy in lung without growth suppression or hyperglycemia—validated in the Jaumotte et al. (2024) neonatal BPD model. Its unique reversible fatty acid conjugation in lung tissue creates a depot effect absent in fluticasone propionate, making it the essential reference compound for GR transactivation assays, NAPing coregulator profiling, LC-MS quantification in lung homogenates, and T-cell immunopharmacology benchmarking (CD4+ IC50=0.2nM). Procure Des-CIC to ensure pharmacologically relevant results in any GR-mediated study.

Molecular Formula C28H38O6
Molecular Weight 470.6 g/mol
Cat. No. B8069184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesisobutyryl-ciclesonide
Molecular FormulaC28H38O6
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O
InChIInChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23-,24+,25+,26-,27-,28+/m0/s1
InChIKeyOXPLANUPKBHPMS-FYSAVPLMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desisobutyryl-Ciclesonide (Des-CIC): Active Metabolite of Ciclesonide for Inhaled Corticosteroid Research and Analytical Reference Procurement


Desisobutyryl-ciclesonide (Des-CIC; CAS 161115-59-9), also referred to as des-ciclesonide or CIC-AP (Ciclesonide Active Principle), is the pharmacologically active metabolite of the inhaled corticosteroid prodrug ciclesonide. It belongs to the class of non-halogenated, 21-hydroxysteroid glucocorticoid receptor (GR) agonists with a molecular formula of C₂₈H₃₈O₆ and a molecular mass of 470.60 g/mol [1][2]. Des-CIC is generated in the lung via esterase-mediated hydrolysis of the C21-isobutyryl ester of ciclesonide and serves as the primary molecular species responsible for local anti-inflammatory activity in the airways [3].

Why Desisobutyryl-Ciclesonide Cannot Be Substituted by Ciclesonide or Other Inhaled Corticosteroids in Research and Analytical Applications


Desisobutyryl-ciclesonide is not interchangeable with its parent prodrug ciclesonide or with other inhaled corticosteroids (ICS) such as budesonide, fluticasone propionate, or dexamethasone for any application requiring precise pharmacological activity. Ciclesonide itself is pharmacologically nearly inactive, exhibiting approximately 100-fold lower GR binding affinity than Des-CIC (ciclesonide Ki for human GR = 37 nM vs. Des-CIC Ki = 0.31 nM) and requiring enzymatic conversion that displays tissue- and species-specific variability [1]. Furthermore, unlike dexamethasone, which produces broad and potent adverse systemic effects, Des-CIC exhibits selective GR modulation characterized by tissue-specific transcriptional responses and a unique allosteric signaling mechanism that is not shared by other glucocorticoids [2]. The compound's capacity for reversible fatty acid conjugation in lung tissue—a property absent in fluticasone propionate—creates a depot effect that fundamentally alters its pharmacokinetic profile [3]. These quantitative differences in receptor pharmacology, tissue retention, and systemic safety make generic substitution scientifically unsupportable.

Desisobutyryl-Ciclesonide (Des-CIC): Quantitative Comparator Evidence for Scientific Selection and Procurement Decisions


GR Binding Affinity: Des-CIC Exhibits ~120-Fold Higher Affinity Than Parent Prodrug Ciclesonide at the Human Glucocorticoid Receptor

In radioligand binding assays using the human glucocorticoid receptor, Des-CIC demonstrates a binding affinity constant (Ki) of 0.31 nM, whereas the parent prodrug ciclesonide binds with a Ki of 37 nM, representing an approximately 120-fold difference in affinity [1]. This absolute Ki value positions Des-CIC within the same affinity range as the clinically established ICS comparators budesonide (Ki = 0.44 nM) and fluticasone propionate (Ki = 0.24 nM), while ciclesonide alone is effectively inert at the receptor . In a parallel assessment using the rat glucocorticoid receptor, the relative binding affinity (RBA; dexamethasone reference = 100) for Des-CIC was 1212, compared to 12 for ciclesonide, yielding an identical 101-fold differential [2].

Glucocorticoid receptor binding Inhaled corticosteroid pharmacology Radioligand binding assay

Selective GR Modulation: Des-CIC Spares Somatic Growth and Metabolic Parameters While Maintaining Anti-Inflammatory Efficacy Equivalent to Dexamethasone in Neonatal Rats

In a controlled neonatal rat study, Des-CIC (administered subcutaneously over five daily injections) did not cause reduction in body weight, did not reduce serum insulin-like growth factor-1 (IGF-1) levels, and did not produce chronic hyperglycemia, whereas dexamethasone (DEX) at equivalent dosing produced all three adverse effects [1]. Critically, despite this divergent safety profile, Des-CIC was as effective as DEX in suppressing bleomycin-induced proinflammatory cytokine mRNA expression in neonatal rat lung, including significant reductions in IL-1β and IL-6, and uniquely suppressed TNFα expression [1]. Genome-wide transcriptomic analysis further demonstrated that neonatal liver was markedly less responsive to Des-CIC than to DEX: only 204 differentially expressed genes were regulated in common with DEX, versus 2,985 genes uniquely responsive to DEX, indicating reduced hepatic transcriptional burden [1].

Selective glucocorticoid receptor modulator (SEGRM) Bronchopulmonary dysplasia Neonatal pharmacology Therapeutic index

GR Super-Agonist Coregulator Recruitment: Des-CIC Drives Significantly Greater Coactivator Peptide Binding Than Dexamethasone, Revealing Unique Allosteric Signaling

Nuclear receptor affinity profiling (NAPing) was employed to compare the coregulator peptide recruitment profiles of the GR ligand-binding domain (LBD) bound to Des-CIC versus dexamethasone (DEX). Among the preselected coregulator-derived peptides tested, 58 peptides showed at least a 2-fold increase in GR binding with DEX treatment; remarkably, all but one of these DEX-interacting peptides exhibited greater binding to Des-CIC-bound GR, defining Des-CIC as a GR super-agonist in this in vitro functional assay [1]. Peptides with the most pronounced super-agonist recruitment included physiologically validated LxxLL motif-containing interaction sites from NRIP1, SRC-1, SRC-2, and PELP1 [1]. All-atom molecular dynamics simulations further revealed that Des-CIC induces a unique allosteric signaling pathway through helices 5–6 connecting residue Q642 to the bound SRC-2 coregulator peptide—a connection absent for both DEX and budesonide at a correlation threshold of 0.3. At a reduced threshold of 0.1, Des-CIC displayed significantly shorter and more direct allosteric path lengths than DEX or budesonide [1].

Nuclear receptor coregulator profiling Glucocorticoid receptor allostery NAPing assay Molecular dynamics simulation

Lymphocyte Suppression Potency: Des-CIC Inhibits Human CD4+ T-Cell Proliferation and Cytokine Production 3- to 7-Fold More Potently Than Ciclesonide

In a comparative in vitro assessment of anti-lymphocyte activity, Des-CIC inhibited CD3-induced proliferation of human CD4+ T-lymphocytes with an IC₅₀ of 0.2 nM, while the parent prodrug ciclesonide required an IC₅₀ of 1.4 nM—a 7-fold difference in potency [1]. This potency advantage was consistent across multiple cytokine endpoints measured in the same cellular system: Des-CIC inhibited IL-2 production (IC₅₀ = 0.2 nM vs. ciclesonide IC₅₀ = 0.7 nM, 3.5-fold), IL-5 production (IC₅₀ = 0.2 nM vs. 0.5 nM, 2.5-fold), and IFN-γ production (IC₅₀ = 0.4 nM vs. 1.5 nM, 3.75-fold). IL-4 inhibition was equivalent (IC₅₀ = 0.8 nM for both) [1]. These data confirm that Des-CIC, not ciclesonide, is the molecular entity responsible for potent T-cell suppression, and quantitative differences between the two compounds range from 2.5- to 7-fold depending on the endpoint assessed.

T-cell immunopharmacology Cytokine inhibition Lymphocyte proliferation assay Inhaled corticosteroid potency

Reversible Fatty Acid Conjugation and Pulmonary Retention: Des-CIC Forms a Slow-Release Depot in Human Lung Tissue That Is Absent for Fluticasone Propionate

In human lung precision-cut tissue slices incubated with ciclesonide (initial concentration 25 µM over 2–24 h), the prodrug was hydrolyzed to Des-CIC, which subsequently underwent reversible esterification with endogenous fatty acids, primarily forming Des-CIC-oleate and Des-CIC-palmitate conjugates [1]. This reversible conjugation establishes an intracellular slow-release depot for Des-CIC, contributing to a target tissue retention time exceeding 24 hours [2]. In the same experimental system, fluticasone propionate (FP) showed no detectable metabolism at any time point—no hydrolysis products and no fatty acid conjugates were observed [1]. The amount of total drug-related material remaining in lung tissue at 24 h was highest for ciclesonide/Des-CIC, intermediate for budesonide (which also forms fatty acid esters but in lower relative amounts), and lower for FP [1]. Additionally, the formation of fatty acid esters by Des-CIC was approximately 10-fold greater in relative amount compared to beclomethasone-17-monopropionate-derived conjugates [1].

Pulmonary drug metabolism Fatty acid conjugation Lung tissue retention Inhaled corticosteroid pharmacokinetics

Desisobutyryl-Ciclesonide: Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Preclinical Investigation of Safer Glucocorticoid Therapies for Bronchopulmonary Dysplasia (BPD) and Neonatal Lung Injury

Des-CIC is the compound of choice for neonatal rodent models of BPD requiring a glucocorticoid that preserves anti-inflammatory efficacy in the lung while avoiding the growth suppression, IGF-1 reduction, and hyperglycemia caused by dexamethasone. The Jaumotte et al. (2024) study demonstrated equivalent suppression of IL-1β, IL-6, and unique suppression of TNFα in bleomycin-injured neonatal rat lung with Des-CIC relative to DEX, without the adverse somatic and metabolic effects [1]. This evidence positions Des-CIC as a lead tool compound for academic and pharmaceutical research programs investigating selective GR modulators for neonatal respiratory diseases.

In Vitro Glucocorticoid Receptor Binding, Transactivation, and Coregulator Recruitment Assays

For any in vitro system requiring direct engagement of the human glucocorticoid receptor—including radioligand binding displacement assays (Ki determination), GR transactivation reporter gene assays, or nuclear receptor coregulator peptide profiling (NAPing)—Des-CIC is the essential active principle. The prodrug ciclesonide exhibits ~120-fold lower GR binding affinity (Ki = 37 nM) and is pharmacologically inert in these systems unless converted. Des-CIC, with a human GR Ki of 0.31 nM [2] and demonstrated GR super-agonist coregulator recruitment exceeding that of dexamethasone [1], is the requisite reference standard for GR pharmacology studies.

Pharmacokinetic Modeling and Ex Vivo Lung Retention Studies for Inhaled Corticosteroid Formulation Development

The reversible fatty acid conjugation of Des-CIC to Des-CIC-oleate and Des-CIC-palmitate in human lung tissue represents a depot mechanism that prolongs pulmonary residence (>24 h) and is not shared by fluticasone propionate [3]. Des-CIC is therefore the appropriate analytical reference standard for HPLC/LC-MS quantification of active metabolite concentrations in lung tissue homogenates, for pharmacokinetic/pharmacodynamic modeling of pulmonary retention, and for comparative in vitro metabolism studies using human lung precision-cut tissue slices or airway epithelial cell cultures.

T-Cell Immunopharmacology and Allergic Inflammation Research

For studies of allergen-driven T-cell activation, cytokine production profiling, or screening of novel anti-inflammatory compounds targeting the Th2 pathway, Des-CIC serves as a potent positive control with well-characterized IC₅₀ values: CD4+ T-cell proliferation IC₅₀ = 0.2 nM, IL-2 and IL-5 IC₅₀ = 0.2 nM, IFN-γ IC₅₀ = 0.4 nM [4]. The 3- to 7-fold potency advantage over ciclesonide in these cellular assays makes Des-CIC the appropriate benchmark compound for any immunopharmacology study seeking to calibrate glucocorticoid-mediated lymphocyte suppression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desisobutyryl-ciclesonide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.